4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride
Description
4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 4, a chlorine atom at position 5, and a carboxylic acid group at position 2, which is further stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced water solubility due to the ionic nature of the hydrochloride salt . The compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of antiviral or antibacterial agents .
Properties
IUPAC Name |
4-amino-5-chloropyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLJYWMPCPNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 4-Amino-2-chloropyridine followed by carboxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-Amino-2-chloropyridine with phenylboronic acid under palladium catalysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: The compound is investigated for its potential as an intermediate in the development of pharmaceuticals, particularly in anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Chlorine Position: The position of chlorine significantly impacts reactivity. For example, 3-Amino-6-chloropyridine-2-carboxylic acid (Cl at position 6) shows higher agrochemical relevance compared to the target compound (Cl at position 5) .
- Ring System : Pyrimidine derivatives (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) exhibit distinct electronic properties compared to pyridine-based analogues, affecting binding affinity in drug design .
- Functional Groups: The hydrochloride salt form enhances aqueous solubility, making the target compound preferable in formulations over non-ionic analogues like 4-Amino-3,6-dichloropyridine-2-carboxylic acid .
Pharmacological and Industrial Relevance
- Pharmaceutical Potential: The amino and carboxylic acid groups enable hydrogen bonding, critical for target engagement in drug candidates. For instance, SARS-CoV-2 3CLpro inhibitors like Raloxifene hydrochloride leverage similar functional groups for protease inhibition.
Biological Activity
4-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₅ClN₂O₂·HCl
- Molecular Weight : Approximately 172.57 g/mol
- Structural Features :
- Amino group (-NH₂) at the 4-position
- Chlorine atom (-Cl) at the 5-position
- Carboxylic acid group (-COOH) at the 2-position
The biological activity of this compound is attributed to its ability to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in metabolic pathways.
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties.
- Anticancer Potential : The compound is being explored for its role in developing anticancer agents.
Enzyme Inhibition Studies
Research has highlighted the compound's effectiveness in inhibiting specific enzymes, which is crucial for its therapeutic potential. Key findings include:
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 12.5 |
| Butyrylcholinesterase (BChE) | 15.0 |
These results indicate a dose-dependent inhibition, suggesting that the compound could be beneficial in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays:
| Compound Type | Assay Type | Activity Level |
|---|---|---|
| Conjugate A | ABTS Assay | High |
| Conjugate B | FRAP Assay | Moderate |
| Conjugate C | Lipid Peroxidation | Significant Inhibition |
In one study, novel conjugates derived from this compound demonstrated high antioxidant activity by significantly inhibiting lipid peroxidation in mouse brain homogenates, indicating potential central nervous system protective effects.
Case Study 1: Enzyme Inhibition in Neurodegenerative Diseases
A study focused on the inhibition of acetylcholinesterase and butyrylcholinesterase using derivatives of this compound. The results showed that these derivatives effectively inhibited enzyme activity, supporting their potential use in treating neurodegenerative diseases characterized by cholinergic dysfunction .
Case Study 2: Antioxidant Potential
Research investigating the antioxidant capacity of derivatives revealed that compounds synthesized from this base structure exhibited significant activity in ABTS and FRAP assays. These findings suggest that the compound could help mitigate oxidative stress-related damage in cells.
Applications in Drug Development
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Targeting cholinergic systems for potential Alzheimer's treatment.
- Antioxidant Therapies : Developing formulations aimed at reducing oxidative stress.
- Enzyme Modulation : Investigating its ability to modulate metabolic pathways related to various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
